(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3,4-DIETHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3,4-DIETHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3,4-DIETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-[(PIPERIDIN-1-YL)METHYL]ANILINE with 3,4-DIETHOXYBENZOYL chloride under basic conditions to form the desired benzoate ester. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3,4-DIETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3,4-DIETHOXYBENZOATE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3,4-DIETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES: These compounds are known for their inhibitory effects on protein kinase B (Akt), a key player in cell signaling pathways.
INDOLE DERIVATIVES: Indole-based compounds are widely studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Uniqueness
What sets (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3,4-DIETHOXYBENZOATE apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for developing new compounds with tailored properties for specific scientific and industrial needs.
Properties
IUPAC Name |
[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-3-29-21-13-12-20(16-22(21)30-4-2)24(28)31-26-23(25)19-10-8-18(9-11-19)17-27-14-6-5-7-15-27/h8-13,16H,3-7,14-15,17H2,1-2H3,(H2,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPBKHHPDNMJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)CN3CCCCC3)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)CN3CCCCC3)\N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.